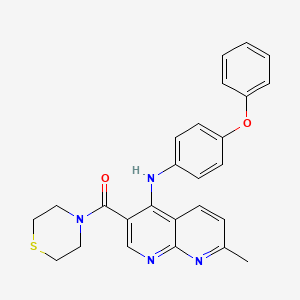
(7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C26H24N4O2S and its molecular weight is 456.56. The purity is usually 95%.
BenchChem offers high-quality (7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques :
- A study by Jing et al. (2018) describes an efficient synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones through photoinduced intramolecular rearrangement. This method offers advantages over traditional transition-metal-catalyzed reactions, such as not requiring additives and using green solvents.
Chemical Properties and Applications :
- Research by Mehdipour-Ataei et al. (2005) on naphthalene-ring containing diamines, including derivatives of methanones, highlights their use in creating novel polyamides with good solubility and high thermal stability.
- A study by Halim and Ibrahim (2017) on a new derivative of heteroannulated chromone, related to naphthyridine derivatives, provides insights into their electronic structure and nonlinear optical properties.
Potential Medical Imaging Applications :
- The synthesis of a compound closely related to your query, used as a PET imaging agent for Parkinson's disease, was detailed by Wang et al. (2017). This highlights the potential of similar compounds in medical imaging technologies.
Material Science and Light Emitting Properties :
- In the field of organic light-emitting diodes, research by Kang et al. (2011) on Ir(III) complexes based on aryl(methanone) ligands shows the utility of such compounds in developing efficient red phosphorescent materials for electronic applications.
Cytotoxic Activity and Cancer Research :
- A study by Chakravarti et al. (2014) on thioaryl naphthylmethanone oxime ether analogs demonstrated potent cytotoxicity against cancer cells, indicating potential applications in cancer therapy.
Antibacterial and Anticonvulsant Properties :
- The study by Cecchetti et al. (1995) on quinolone- and naphthyridone-3-carboxylic acids with amino groups (similar to the structure of your compound) showed good antibacterial activity, particularly against Gram-negative bacteria.
Synthesis of Radioligands for PET Imaging of Alcohol Abuse :
- Gao et al. (2014) Gao et al. (2014) synthesized carbon-11-labeled aminoalkylindole derivatives, including a compound structurally similar to yours, for PET imaging in alcohol abuse studies.
Anticonvulsant Activity Model :
- The synthesis and evaluation of novel semicarbazones based on 1,3,4-oxadiazoles, which include naphthyridine derivatives, were discussed by Rajak et al. (2010). These compounds were tested for anticonvulsant activity, providing insights into the pharmacological potential of similar structures.
Propriétés
IUPAC Name |
[7-methyl-4-(4-phenoxyanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S/c1-18-7-12-22-24(23(17-27-25(22)28-18)26(31)30-13-15-33-16-14-30)29-19-8-10-21(11-9-19)32-20-5-3-2-4-6-20/h2-12,17H,13-16H2,1H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDSHVSLURPCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N5CCSCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

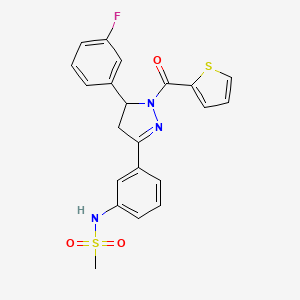

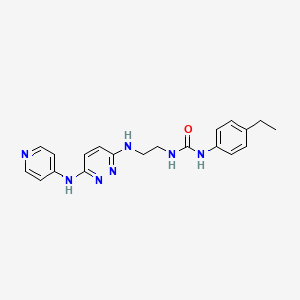
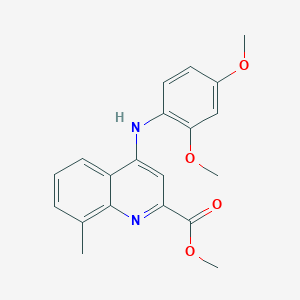
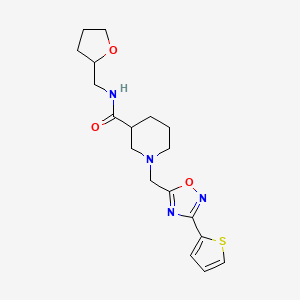

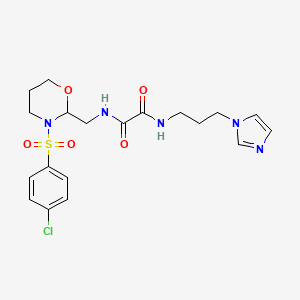
![6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one](/img/structure/B2997425.png)
![3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997427.png)
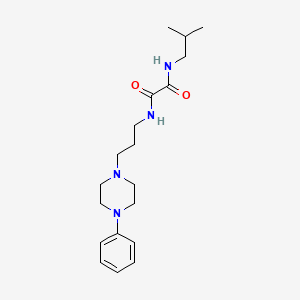
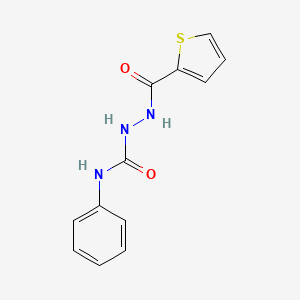
![6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2997432.png)

![[4-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B2997435.png)